molecular formula C22H24ClN3O3S B2891934 N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride CAS No. 1215576-45-6

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride

Cat. No. B2891934
CAS RN: 1215576-45-6
M. Wt: 445.96
InChI Key: FHGZSFQQQHFCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C22H24ClN3O3S and its molecular weight is 445.96. The purity is usually 95%.
BenchChem offers high-quality N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Compound Analysis and Characterization

A new dihydroisoquinoline-N-oxide alkaloid, alongside previously known compounds, was isolated from the seeds of Calycotome villosa subsp. intermedia. This study involved extensive spectroscopic analysis and X-ray diffraction, highlighting the process of identifying and characterizing complex molecules that share structural similarities with the compound (Elkhamlichi et al., 2017).

Application in Imaging Tumor Proliferation

A study evaluated the use of a cellular proliferative marker structurally related to the compound, demonstrating the feasibility of imaging tumor proliferation using PET in patients with newly diagnosed malignant neoplasms. This research underscores the potential of related compounds in assessing tumor growth and response to treatment (Dehdashti et al., 2013).

Metabolite Identification and Excretion Analysis

The identification of human metabolites of a structurally similar compound was explored, providing insights into the metabolic pathways and excretion mechanisms. This study is vital for understanding the pharmacokinetics and toxicity profiles of new drugs (Umehara et al., 2009).

Synthetic Approaches and Chemical Transformations

Research on the synthesis of related compounds, such as substituted 1(2H)-isoquinolinones, offers a glimpse into the methodologies and strategies employed in the chemical synthesis of complex molecules, which are crucial for developing new drugs and materials (Davis et al., 1997).

properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S.ClH/c1-27-19-9-5-8-18(20(19)28-2)21(26)24-22-23-17(14-29-22)13-25-11-10-15-6-3-4-7-16(15)12-25;/h3-9,14H,10-13H2,1-2H3,(H,23,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGZSFQQQHFCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride

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